5-Chloroisoxazole-3-carbohydrazide
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Overview
Description
5-Chloroisoxazole-3-carbohydrazide is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoxazole-3-carbohydrazide typically involves the reaction of 5-chloroisoxazole with hydrazine hydrate. The reaction is carried out in refluxing methanol for 3-5 hours, yielding the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and related derivatives.
Common Reagents and Conditions:
Hydrazine Hydrate: Used in the initial synthesis of the compound.
Aldehydes and Ketones: React with the compound to form hydrazones.
Catalysts: Various catalysts, such as FeCl2, can be used to facilitate reactions.
Major Products Formed:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Substituted Isoxazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Chloroisoxazole-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloroisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
5-Phenylisoxazole-3-carbohydrazide: Similar in structure but with a phenyl group instead of a chlorine atom.
5-Bromoisooxazole-3-carbohydrazide: Contains a bromine atom instead of chlorine.
5-Methylisoxazole-3-carbohydrazide: Features a methyl group in place of the chlorine atom
Uniqueness: 5-Chloroisoxazole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-chloro-1,2-oxazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c5-3-1-2(8-10-3)4(9)7-6/h1H,6H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQSFGFTPYEXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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